Synthesis Yield Advantage Over 4-Hydroxy-3-methoxybenzaldehyde
While direct synthesis yield data for 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde from its specific precursors is not explicitly detailed in the open literature, a class-level inference can be drawn from a related one-pot synthesis of biaryls. The reported method using a nickel-catalyzed Suzuki-Miyaura coupling of phenols with arylboronic acids, which is directly applicable to the synthesis of the target compound and its analogs, demonstrates a stark contrast in yield compared to traditional multi-step syntheses of simpler building blocks like 4-hydroxy-3-methoxybenzaldehyde. The one-pot procedure yields biaryl products in high yields, whereas the synthesis of simpler methoxybenzaldehydes can be lower-yielding and require more steps .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | High yield (inferred from class of biaryls) |
| Comparator Or Baseline | 4-Hydroxy-3-methoxybenzaldehyde (simpler analog) |
| Quantified Difference | Not quantified for target; class yields for biaryls are high |
| Conditions | Nickel-catalyzed one-pot Suzuki-Miyaura coupling |
Why This Matters
This suggests a more efficient synthetic route to the target biphenyl scaffold compared to simpler, less functionalized analogs, saving time and resources in R&D settings.
